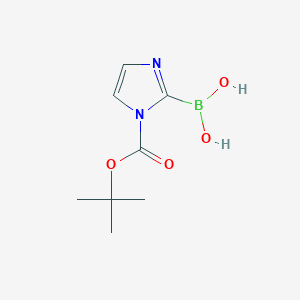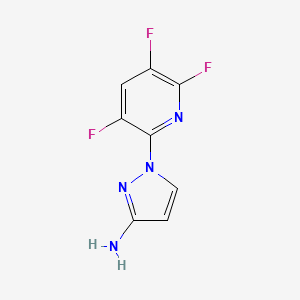
1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine is a compound that features a trifluoropyridine moiety attached to a pyrazolamine structure
準備方法
The synthesis of 1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 3,5,6-trifluoropyridine with a suitable pyrazole derivative. The reaction conditions often include the use of a base, such as potassium carbonate, in a solvent like acetonitrile. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon on the trifluoropyridine ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
化学反応の分析
1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoropyridine moiety can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and coupling catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Materials Science: It is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropyridine moiety enhances the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The pyrazole ring can form hydrogen bonds and other interactions, stabilizing the compound-protein complex and modulating the biological activity .
類似化合物との比較
Similar compounds to 1-(3,5,6-Trifluoropyridin-2-yl)-1H-pyrazol-3-amine include other trifluoropyridine derivatives and pyrazole-based compounds. For example:
3,5,6-Trifluoropyridin-2-yl derivatives: These compounds share the trifluoropyridine moiety but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Pyrazole derivatives: Compounds with different substituents on the pyrazole ring exhibit diverse reactivity and applications.
The uniqueness of this compound lies in the combination of the trifluoropyridine and pyrazole moieties, which confer distinct chemical properties and potential for various applications .
特性
分子式 |
C8H5F3N4 |
|---|---|
分子量 |
214.15 g/mol |
IUPAC名 |
1-(3,5,6-trifluoropyridin-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H5F3N4/c9-4-3-5(10)8(13-7(4)11)15-2-1-6(12)14-15/h1-3H,(H2,12,14) |
InChIキー |
FIWBFBFYPRFLSG-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1N)C2=NC(=C(C=C2F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



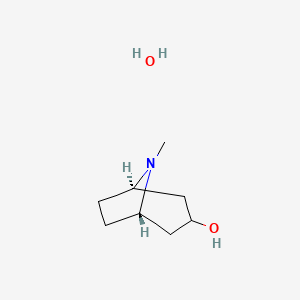

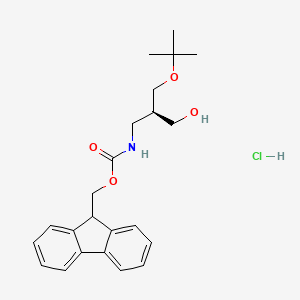

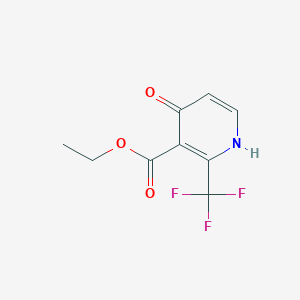
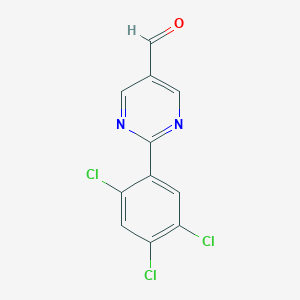

![(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B14041116.png)


